molecular formula C20H20N8 B10755258 (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline

(E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline

Cat. No.: B10755258
M. Wt: 372.4 g/mol
InChI Key: UUZWUKJJOLIQMT-BRJLIKDPSA-N
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Description

(E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-4-ylmethylene Group: This can be achieved through a condensation reaction between a pyridine derivative and a hydrazine derivative.

    Attachment of the N-Propyl Group: This step usually involves alkylation reactions using propyl halides under basic conditions.

    Final Assembly: The final step involves coupling the intermediate products to form the target compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and aniline moieties.

    Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Products may include pyridine N-oxides and quinones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include various substituted pyridines and anilines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline
  • (E)-4-(2-(3-fluoropyridin-2-yl)methylene)hydrazinyl)quinazoline

Uniqueness

Compared to similar compounds, (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline features a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core and N-propyl group differentiate it from other related compounds, potentially leading to unique reactivity and bioactivity profiles.

Properties

Molecular Formula

C20H20N8

Molecular Weight

372.4 g/mol

IUPAC Name

1-[3-(propylamino)phenyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H20N8/c1-2-8-22-16-4-3-5-17(11-16)28-20-18(13-26-28)19(23-14-24-20)27-25-12-15-6-9-21-10-7-15/h3-7,9-14,22H,2,8H2,1H3,(H,23,24,27)/b25-12+

InChI Key

UUZWUKJJOLIQMT-BRJLIKDPSA-N

Isomeric SMILES

CCCNC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=NC=C4

Canonical SMILES

CCCNC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=NC=C4

Origin of Product

United States

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